UKI-1

Description

Structure

3D Structure

Properties

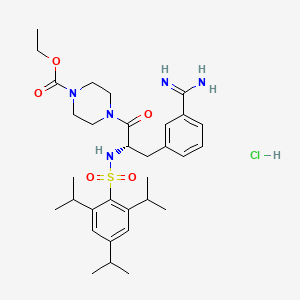

IUPAC Name |

ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSHQTWOHGCMM-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220355-63-5 | |

| Record name | Wx-uk1 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WX-UK1 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

UKI-1: A Technical Guide to its Mechanism of Action as a Urokinase-type Plasminogen Activator (uPA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of UKI-1 (also known as WX-UK1), a potent and specific small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. This document outlines the core mechanism, details the affected signaling pathways, presents quantitative data on its inhibitory effects, and provides methodologies for key experiments cited in the literature.

Core Mechanism of Action: Inhibition of the uPA System

UKI-1 is a synthetic, low molecular weight serine protease inhibitor that primarily targets the urokinase-type plasminogen activator (uPA).[1] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of uPA, which plays a critical role in tumor progression, invasion, and metastasis.[2][3][4]

The uPA system is a key player in the degradation of the extracellular matrix (ECM). uPA converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has broad substrate specificity, enabling it to degrade various components of the ECM and activate matrix metalloproteinases (MMPs), further amplifying ECM degradation.[2][5] This proteolytic cascade is essential for cancer cells to break through the basement membrane and invade surrounding tissues.[2][3]

UKI-1 interferes with this process at two critical levels:

-

Direct Inhibition of uPA: UKI-1 binds to the catalytic site of uPA, potently inhibiting its enzymatic activity.[1] This direct inhibition is the primary mechanism by which UKI-1 exerts its anti-invasive effects.

-

Inhibition of Plasmin Formation: By blocking uPA activity, UKI-1 prevents the conversion of plasminogen to plasmin, thereby halting the downstream proteolytic cascade.[1]

The binding of uPA to its cell surface receptor, uPAR, localizes this proteolytic activity to the leading edge of migrating cancer cells. By inhibiting uPA, UKI-1 effectively disrupts this focused proteolysis, leading to a reduction in cancer cell invasion and metastasis.[4][6]

Quantitative Data on UKI-1 Inhibition

The inhibitory potency of UKI-1 has been quantified in various studies. The key data points are summarized in the table below for easy comparison.

| Parameter | Value | Target | Cell Lines | Reference |

| Ki | 0.41 μM | Urokinase-type Plasminogen Activator (uPA) | N/A | [1] |

| Inhibition of Tumor Cell Invasion | Up to 50% | In vitro invasion capacity | FaDu (SCCHN), HeLa (cervical carcinoma) | [1][6] |

Signaling Pathways Modulated by UKI-1

Beyond its direct proteolytic role, the binding of uPA to its receptor (uPAR) can initiate intracellular signaling pathways independent of its enzymatic activity. These pathways are crucial for cell migration, proliferation, and survival. By inhibiting the uPA-uPAR system, UKI-1 indirectly modulates these downstream signaling cascades.

The diagram below illustrates the central role of the uPA system and the mechanism of UKI-1's inhibitory action.

As depicted, the interaction of uPA with uPAR can lead to the recruitment and activation of integrins, which in turn activates focal adhesion kinase (FAK) and Src family kinases. This can subsequently trigger downstream pathways such as the Ras/ERK (MAPK) and PI3K/Akt signaling cascades, promoting cell migration, proliferation, and survival. By inhibiting uPA, UKI-1 is expected to attenuate these pro-tumorigenic signaling events.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of UKI-1's anti-invasive properties, based on the study by Ertongur S et al., 2004.

Cell Lines and Culture

-

Cell Lines: FaDu (human hypopharynx squamous cell carcinoma) and HeLa (human cervical carcinoma) cell lines were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Invasion Assay (Matrigel Boyden Chamber)

This assay quantifies the invasive capacity of cancer cells through a basement membrane matrix.

-

Chamber Preparation: The upper compartments of Boyden chambers with 8 µm pore size filters were coated with Matrigel, a solubilized basement membrane preparation.

-

Cell Seeding: Cancer cells were harvested, washed, and resuspended in serum-free medium. A defined number of cells were seeded into the upper chamber, either in the presence or absence of varying concentrations of UKI-1.

-

Chemoattraction: The lower chamber was filled with medium containing a chemoattractant, such as FBS.

-

Incubation: The chambers were incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Quantification: After incubation, non-invading cells on the upper surface of the filter were removed. The cells that had invaded through the Matrigel and the filter to the lower surface were fixed and stained. The number of invading cells was then quantified by counting under a microscope. The percentage of invasion inhibition was calculated relative to the untreated control.

Spheroid Co-culture Invasion Model

This 3D model more closely mimics the in vivo environment of tumor invasion into surrounding stromal tissue.

-

Spheroid Formation: Multicellular tumor spheroids were generated by culturing cancer cells (e.g., FaDu) on a non-adherent surface.

-

Fibroblast Culture: Human fibroblasts were cultured to confluence in separate plates.

-

Co-culture: Mature tumor spheroids were placed onto the confluent fibroblast monolayer.

-

Treatment: The co-culture was maintained in medium with or without UKI-1.

-

Analysis: The invasion of the tumor spheroid into the fibroblast layer was monitored and quantified over time using microscopy. The area of invasion or the distance of invading cells from the spheroid core was measured.

Conclusion

UKI-1 is a potent inhibitor of the urokinase-type plasminogen activator system. Its primary mechanism of action involves the direct inhibition of uPA's enzymatic activity, which in turn prevents the degradation of the extracellular matrix and disrupts pro-tumorigenic signaling pathways. The quantitative data and experimental evidence strongly support its role as an anti-invasive and anti-metastatic agent. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on uPA inhibitors and the broader field of cancer metastasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 3. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UKI-1 Urokinase Plasminogen Activator (uPA) Inhibition Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix (ECM) degradation and cell signaling, playing a pivotal role in physiological processes and pathological conditions, most notably cancer invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various malignancies, making the uPA system an attractive target for therapeutic intervention.[1][2][3] UKI-1 (also known as WX-UK1 or Mesupron®) is a potent, synthetic, small-molecule inhibitor of uPA.[4][5][6] This document provides a comprehensive technical overview of the uPA system, its signaling pathways, the mechanism of inhibition by UKI-1, relevant quantitative data, and detailed experimental protocols for studying this interaction.

The Urokinase Plasminogen Activator (uPA) System

The uPA system is a complex network of proteins that regulates proteolysis on the cell surface. Its key components include:

-

Urokinase-Type Plasminogen Activator (uPA): A serine protease that converts the zymogen plasminogen into the active protease plasmin.[4][7][8] uPA itself is secreted as an inactive pro-enzyme (pro-uPA) and requires cleavage to become active.[9]

-

uPA Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored protein that binds uPA with high affinity, localizing its proteolytic activity to the cell surface.[1][9][10]

-

Plasminogen: An inactive zymogen that, upon activation to plasmin, degrades various ECM components and activates other proteases like matrix metalloproteinases (MMPs).[4][8][9]

Under normal physiological conditions, the uPA system is tightly regulated and involved in processes requiring tissue remodeling, such as wound healing and cell migration.[7][11]

The Role of the uPA System in Cancer Progression

In the context of malignancy, the uPA system is frequently overexpressed, contributing significantly to tumor progression and metastasis.[1][2][8][9] Its pro-tumorigenic functions are twofold:

-

Proteolytic Cascade: By binding to uPAR on the surface of cancer cells, uPA initiates a proteolytic cascade. The localized conversion of plasminogen to plasmin leads to the degradation of the surrounding ECM and basement membrane.[1][9] This breakdown of physical barriers is a crucial step for local tumor cell invasion and subsequent intravasation into blood or lymphatic vessels, facilitating metastasis.[7][9] Plasmin can also activate pro-MMPs, further amplifying ECM degradation.[4][9]

-

Intracellular Signaling: Beyond its enzymatic function, the binding of uPA to uPAR triggers a variety of intracellular signaling pathways that promote cell proliferation, survival, migration, and angiogenesis.[8][9][12] uPAR acts as a signaling scaffold, interacting with co-receptors such as integrins, G-protein coupled receptors (GPCRs), and the epidermal growth factor receptor (EGFR).[10][13][14] This complex formation can activate several downstream pathways, including:

-

MAPK/ERK Pathway: Promotes cell proliferation and survival.[10][13][15]

-

PI3K/AKT Pathway: A central regulator of cell growth, survival, and metabolism.[9][10][16]

-

JAK/STAT Pathway: Involved in cytokine signaling, proliferation, and differentiation.[9][10][17]

-

Focal Adhesion Kinase (FAK) and Src Family Kinases: Key regulators of cell adhesion and migration.[9][10][15]

-

UKI-1: A Potent Inhibitor of uPA

UKI-1 is a low molecular weight, non-cytotoxic, synthetic inhibitor specifically targeting the enzymatic activity of uPA.[4][5] It belongs to the class of amidinophenylalanine derivatives.[4]

Mechanism of Action: UKI-1 functions as a competitive inhibitor by binding to the catalytic site of uPA. X-ray co-crystal structures reveal that the amidine group of UKI-1 derivatives inserts deeply into the S1 specificity pocket of the uPA protease domain.[4] This interaction is stabilized by the formation of a key salt bridge with the carboxylate side chain of Aspartic acid 189 (Asp189), a critical residue in the S1 pocket.[2][4] This binding effectively blocks the access of uPA's natural substrate, plasminogen, to the catalytic triad (His57, Asp102, Ser195), thereby inhibiting plasmin formation.[4][5]

Quantitative Data for UKI-1

The inhibitory potency and cellular effects of UKI-1 have been quantified in various studies.

| Parameter | Value | Compound | Notes | Reference(s) |

| Ki (Inhibition Constant) | 0.41 µM | UKI-1 (WX-UK1) | A measure of the inhibitor's binding affinity to the enzyme. | [5][6] |

| Ki (Inhibition Constant) | 640 nM (0.64 µM) | UKI-1D (derivative) | Determined from X-ray co-crystal structure analysis. | [4] |

| Inhibition of Invasion | 0.1 - 1.0 µg/mL | UKI-1 (WX-UK1) | Concentration range achieving up to 50% decrease in tumor cell invasion in vitro (FaDu, HeLa cells). | [5] |

Note: IC50 values are highly dependent on experimental conditions such as substrate concentration. The Ki value is a more absolute measure of inhibitor potency.[18][19]

Visualizations: Pathways and Workflows

Caption: Overview of the dual role of the uPA/uPAR system in proteolysis and cell signaling.

Caption: UKI-1 competitively binds to the uPA active site, preventing substrate cleavage.

Caption: A typical preclinical workflow for evaluating a uPA inhibitor like UKI-1.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize uPA inhibitors like UKI-1.

This assay measures the enzymatic activity of uPA by monitoring the cleavage of a specific chromogenic substrate.

-

Principle: Active uPA cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm). The rate of color development is proportional to uPA activity.

-

Materials:

-

Purified human uPA enzyme

-

uPA Assay Buffer (e.g., Tris-HCl, pH 8.5, with Tween-80)

-

Chromogenic uPA substrate (e.g., Spectrozyme UK)

-

UKI-1 or other test inhibitors at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Methodology:

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add a fixed amount of uPA to each well containing the different concentrations of UKI-1 or controls. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes (kinetic mode).

-

Data Analysis: Calculate the reaction rate (V) for each concentration of inhibitor from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.[18][20]

This assay assesses the ability of a compound to inhibit cancer cell invasion through a simulated basement membrane.

-

Principle: Cancer cells are seeded in the upper chamber of a transwell insert, which is coated with a layer of basement membrane extract (Matrigel). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the porous membrane towards the attractant. The number of migrated cells is quantified as a measure of invasion.

-

Materials:

-

Highly invasive cancer cell line (e.g., MDA-MB-231 breast cancer, HT-1080 fibrosarcoma)

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Cell culture medium, serum-free and with chemoattractant (e.g., 10% FBS)

-

UKI-1

-

Cotton swabs, fixing solution (e.g., methanol), and staining solution (e.g., crystal violet)

-

-

Methodology:

-

Chamber Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Evenly coat the top surface of the transwell inserts and allow to solidify at 37°C.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium containing various concentrations of UKI-1 or vehicle control.

-

Seeding: Add the cell suspension to the upper chamber of the coated inserts.

-

Incubation: Add medium containing a chemoattractant to the lower chamber. Incubate the plate for 18-48 hours (duration depends on cell type) at 37°C in a CO2 incubator.

-

Quantification:

-

After incubation, remove the inserts. Use a cotton swab to gently wipe away non-invading cells and Matrigel from the upper surface of the membrane.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields for each membrane.

-

-

Data Analysis: Compare the number of invading cells in UKI-1-treated wells to the vehicle control to determine the percentage of invasion inhibition.

-

This protocol outlines a general approach to evaluate the antimetastatic efficacy of UKI-1 in an animal model.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the test compound. The effect on primary tumor growth and the formation of distant metastases are monitored.

-

Materials:

-

Immunocompromised mice (e.g., Nude or SCID)

-

Metastatic human cancer cell line

-

UKI-1 formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-tagged cells)

-

-

Methodology:

-

Cell Implantation: Inject a suspension of cancer cells into the appropriate site for the model (e.g., mammary fat pad for breast cancer, orthotopic injection for pancreatic cancer).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control, UKI-1 at various doses). Administer treatment according to a pre-defined schedule (e.g., once daily).

-

Monitoring:

-

Measure primary tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the animals.

-

Excise the primary tumor and weigh it.

-

Harvest relevant organs (e.g., lungs, liver) to assess metastatic burden. This can be done by visual counting of surface nodules, histological analysis, or bioluminescence imaging of excised organs.

-

-

Data Analysis: Compare the primary tumor growth rates and the number/size of metastatic lesions between the control and UKI-1-treated groups using appropriate statistical tests.

-

Conclusion and Future Directions

UKI-1 represents a well-characterized inhibitor of the uPA system, effectively targeting its proteolytic activity to reduce cancer cell invasion and metastasis in preclinical models.[5] Its mechanism of action, centered on blocking the S1 active site pocket of uPA, provides a clear rationale for its anti-tumor effects.[4] The progression of WX-UK1 (Mesupron®) into clinical trials underscores the therapeutic potential of targeting the uPA pathway.[4] Future research in this area may focus on developing next-generation uPA inhibitors with improved pharmacokinetic properties and selectivity, exploring combination therapies, and further elucidating the complex, non-proteolytic signaling functions of the uPA/uPAR axis to identify novel therapeutic vulnerabilities.

References

- 1. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. The urokinase plasminogen activator system: a target for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. What are uPA inhibitors and how do they work? [synapse.patsnap.com]

- 8. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Signaling through urokinase and urokinase receptor in lung cancer cells requires interactions with β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis of Interaction between Urokinase-Type Plasminogen Activator and Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of plasminogen activator inhibitor-1 secretion by urokinase and tissue plasminogen activator in rat epithelioid-type smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uPA and PAI-1-Related Signaling Pathways Differ between Primary Breast Cancers and Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IC50 - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

An In-depth Technical Guide to the Target Binding Affinity of UKI-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity of UKI-1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Core Target and Mechanism of Action

UKI-1, also known as WX-UK1, is a synthetic, small-molecule serine protease inhibitor. Its primary mechanism of action is the potent and direct inhibition of urokinase-type plasminogen activator (uPA)[1][2][3]. By inhibiting uPA, UKI-1 interferes with the plasminogen activation system, which is crucial for the degradation of the extracellular matrix. This inhibition leads to a reduction in the invasive capacity of carcinoma cells and has demonstrated antimetastatic properties in preclinical models[1][4][5]. The therapeutic potential of UKI-1 and its prodrug, Upamostat (WX-671), has been explored in clinical trials for various cancers[5][6][7].

Quantitative Binding Affinity Data

The primary reported binding affinity for UKI-1 is for its direct target, uPA. The available data is summarized in the table below.

| Target | Inhibitor | Parameter | Value | Comments | Reference |

| Urokinase-type Plasminogen Activator (uPA) | UKI-1 (WX-UK1) | Ki | 0.41 µM | Determined through enzymatic inhibition assays. This value is consistently reported as the primary measure of UKI-1's potency against uPA. | [1] |

Note on Kinase Selectivity: Despite being investigated in the context of cancer, a comprehensive kinase selectivity profile for UKI-1 is not publicly available in the reviewed literature. Its classification is primarily as a serine protease inhibitor, with a focus on the uPA system[1][2].

Signaling Pathway of UKI-1 Action

UKI-1 exerts its effect by disrupting the uPA signaling cascade, which is centrally involved in cancer cell invasion and metastasis. The diagram below illustrates the key components of this pathway and the point of inhibition by UKI-1.

Caption: UKI-1 inhibits uPA, preventing the conversion of plasminogen to plasmin.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of UKI-1 are not extensively published. However, based on standard methodologies for characterizing inhibitor-enzyme interactions, the following generalized protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are provided.

4.1. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions and can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated[8][9][10][11].

Methodology:

-

Immobilization of Ligand:

-

Recombinant human uPA (ligand) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

uPA, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active sites are deactivated with ethanolamine.

-

A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Interaction:

-

UKI-1 (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

-

Each concentration is injected over the ligand-immobilized and reference flow cells at a constant flow rate.

-

The association of UKI-1 to uPA is monitored in real-time.

-

-

Dissociation and Regeneration:

-

Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the UKI-1/uPA complex.

-

If necessary, the sensor surface is regenerated with a pulse of a low pH buffer (e.g., glycine-HCl) to remove any remaining bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference flow cell data.

-

The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

-

4.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS)[12][13][14][15].

Methodology:

-

Sample Preparation:

-

Recombinant human uPA and UKI-1 are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline) to minimize buffer mismatch effects.

-

The concentrations of both the protein and the inhibitor are accurately determined.

-

-

ITC Experiment Setup:

-

The sample cell of the calorimeter is filled with the uPA solution.

-

The titration syringe is loaded with the UKI-1 solution at a concentration typically 10-20 times that of the protein in the cell.

-

The system is allowed to equilibrate at the desired temperature (e.g., 25°C).

-

-

Titration:

-

A series of small, precisely controlled injections of UKI-1 are made into the sample cell containing uPA.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat of dilution is corrected for by performing a control titration of UKI-1 into the buffer alone.

-

The integrated heat data is plotted against the molar ratio of UKI-1 to uPA.

-

The resulting isotherm is fitted to a binding model (e.g., single-site binding model) to determine KD, n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

-

Experimental Workflow Visualizations

The following diagrams illustrate the generalized workflows for the SPR and ITC experiments described above.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. path.ox.ac.uk [path.ox.ac.uk]

- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 11. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. tainstruments.com [tainstruments.com]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

UKI-1: A Potent Inhibitor of the Urokinase-Type Plasminogen Activator System

UKI-1 , also known as WX-UK1 , is a synthetic, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. Extensive research has demonstrated its potential as an anti-metastatic agent due to its ability to block key proteolytic pathways involved in cancer cell invasion and migration. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of UKI-1.

Chemical Structure and Properties

UKI-1 is a 3-amidinophenylalanine-based compound. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |

| Synonyms | WX-UK1, UKI-1C |

| CAS Number | 220355-63-5 |

| Molecular Formula | C₃₂H₄₇N₅O₅S |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)--INVALID-LINK--NS(=O)(=O)c1c(cc(cc1C(C)C)C(C)C)C(C)C |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 613.81 g/mol |

| Appearance | Solid |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

UKI-1 is a potent and competitive inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM). The inhibition of uPA by UKI-1 occurs with a Ki of 0.41 μM.[1][2] By blocking the activity of uPA, UKI-1 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease responsible for the degradation of various ECM components, including fibrin, fibronectin, and laminin. This disruption of ECM remodeling is central to the anti-invasive properties of UKI-1.

The uPA system is a key driver of tumor invasion and metastasis.[1] The binding of uPA to its cell surface receptor, uPAR, localizes proteolytic activity to the leading edge of migrating cancer cells, facilitating their invasion through tissue barriers. UKI-1's inhibition of uPA directly counteracts this process.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the central role of uPA in mediating extracellular matrix degradation and cell signaling, and the point of inhibition by UKI-1.

References

UKI-1: A Technical Guide to a Potent Urokinase-Type Plasminogen Activator Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UKI-1, also known as WX-UK1, is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically implicated in the molecular cascades of cancer cell invasion and metastasis. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of UKI-1 and its orally available prodrug, upamostat (WX-671). It details the preclinical in vitro and in vivo efficacy, pharmacokinetic profile, and the outcomes of clinical investigations. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development, offering insights into the therapeutic potential of targeting the uPA system with UKI-1.

Introduction: The Role of the Urokinase-Type Plasminogen Activator (uPA) System in Cancer

The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a critical process for tumor cell invasion and the formation of metastases. The central component of this system, uPA, is a serine protease that converts the inactive zymogen plasminogen into the broad-spectrum protease plasmin. Plasmin, in turn, degrades various components of the ECM and activates several matrix metalloproteinases (MMPs), further facilitating tissue remodeling and cell migration.

Elevated levels of uPA and its receptor (uPAR) are frequently observed in a variety of malignant tumors and are strongly correlated with poor prognosis and increased metastatic potential. This has established the uPA system as a compelling target for anticancer therapies. Inhibition of uPA activity represents a promising strategy to impede tumor progression and dissemination.

Discovery and History of UKI-1

UKI-1, with the chemical designation WX-UK1, was identified as a potent, synthetic, 3-amidinophenylalanine-based inhibitor of the uPA system. Its development marked a significant step in the quest for small molecule inhibitors targeting this crucial enzymatic pathway.

A pivotal early study by Ertongur S. et al. in 2004 demonstrated the efficacy of WX-UK1 in inhibiting the invasive capacity of various carcinoma cell lines in vitro.[1] This was followed by a significant in vivo study by Setyono-Han B. et al. in 2005, which established the anti-metastatic and tumor growth inhibitory effects of WX-UK1 in a rat breast cancer model.[2]

The structural basis for its inhibitory activity was elucidated through crystallographic studies. Zeslawska E. et al. (2000) reported the crystal structure of a urokinase variant in complex with a related inhibitor, providing key insights into the binding interactions within the enzyme's active site.[3]

Recognizing the need for an orally bioavailable formulation for broader clinical application, a prodrug of WX-UK1, named upamostat (WX-671), was developed.[4] Upamostat is metabolized to the active compound WX-UK1 in vivo and has been the subject of several clinical trials.[4][5]

Mechanism of Action

UKI-1 is a competitive inhibitor of the serine protease activity of uPA. It binds to the active site of the enzyme, preventing the conversion of plasminogen to plasmin. The 3-amidinophenylalanine scaffold of UKI-1 mimics the substrate of uPA, allowing it to fit into the S1 specificity pocket of the enzyme. This interaction is crucial for its inhibitory potency.

The inhibition of uPA by UKI-1 leads to a downstream cascade of effects, ultimately reducing the proteolytic degradation of the extracellular matrix. This, in turn, hinders the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.

Signaling Pathway and Mechanism of UKI-1 Inhibition

References

- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystals of the urokinase type plasminogen activator variant beta(c)-uPAin complex with small molecule inhibitors open the way towards structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

UKI-1: A Comprehensive Technical Guide to its Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

UKI-1 (also known as WX-UK1) is a potent, small-molecule, synthetic inhibitor of the urokinase-type plasminogen activator (uPA). By targeting the enzymatic activity of uPA, UKI-1 disrupts the plasminogen activation cascade, a critical pathway in cancer progression. This targeted inhibition leads to a significant reduction in the invasive and metastatic potential of various carcinoma cells. This technical guide provides an in-depth overview of the biological function of UKI-1, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action

UKI-1 is a low molecular weight serine protease inhibitor that directly targets and inhibits the catalytic activity of urokinase-type plasminogen activator (uPA).[1] The primary mechanism of action involves the formation of a stable complex with the active site of uPA, thereby preventing it from converting its primary substrate, plasminogen, into the active serine protease, plasmin. This inhibition is highly potent, with a reported inhibition constant (Ki) of 0.41 μM.[1]

The inhibition of the uPA system by UKI-1 occurs at two key levels:

-

Direct Inhibition of uPA: UKI-1 binds to the active site of uPA, blocking its proteolytic function.

-

Inhibition of Plasmin Formation: By inhibiting uPA, UKI-1 indirectly prevents the generation of plasmin from plasminogen.[1]

This dual-level inhibition effectively shuts down the downstream effects of the uPA-uPAR signaling pathway, which are crucial for cancer cell invasion, migration, and metastasis.

The Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The uPA system is a key regulator of extracellular matrix (ECM) degradation, a fundamental process in cancer cell invasion and metastasis. The central components of this pathway are uPA, its cell surface receptor (uPAR), and plasminogen.

References

The Role of UKI-1 in Plasminogen Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and is implicated in a variety of physiological and pathological processes, including tumor invasion and metastasis. A key component of this system is the serine protease uPA, which converts the zymogen plasminogen into the active protease plasmin. The dysregulation of uPA activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. UKI-1, also known as WX-UK1, is a potent and selective small molecule inhibitor of uPA. This technical guide provides an in-depth overview of the role of UKI-1 in the inhibition of plasminogen activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

UKI-1: A Potent Inhibitor of Urokinase-Type Plasminogen Activator

UKI-1 is a synthetic, 3-amidinophenylalanine-based inhibitor that has demonstrated significant potential as an anti-metastatic agent.[1][2] It directly targets the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin and subsequent degradation of the extracellular matrix.

Quantitative Inhibition Data

The inhibitory potency of UKI-1 against uPA has been characterized by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Inhibitor | Target | Inhibition Constant (Ki) | Reference |

| UKI-1 (WX-UK1) | Human uPA | 0.41 µM | [3] |

This table summarizes the reported inhibition constant of UKI-1 for human urokinase-type plasminogen activator.

Further studies have shown that UKI-1 selectively inhibits tumor-related proteases from both human and rat sources, including uPA, plasmin, and thrombin, in the sub-micromolar to low micromolar range.[2] The inhibitory activity is stereoselective, with the L-enantiomer of WX-UK1 being significantly more potent than the D-enantiomer.[2]

Mechanism of Plasminogen Activation and Inhibition by UKI-1

The activation of plasminogen by uPA is a critical step in a proteolytic cascade that leads to the degradation of the extracellular matrix, facilitating cell migration and invasion. UKI-1 intervenes in this process by directly inhibiting the catalytic activity of uPA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of UKI-1.

Chromogenic Assay for uPA Activity and Inhibition

This assay is used to determine the enzymatic activity of uPA and the inhibitory potency of compounds like UKI-1. The principle is based on the cleavage of a chromogenic substrate by uPA, which releases a colored product that can be quantified spectrophotometrically.

Materials:

-

Human urokinase (uPA)

-

Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 8.8)

-

UKI-1 (or other test inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of UKI-1 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of UKI-1 in Tris buffer.

-

In a 96-well plate, add a fixed concentration of human uPA to each well.

-

Add the different concentrations of UKI-1 to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate S-2444 to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity (rate of color development).

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Matrigel Invasion Assay

This cell-based assay is used to assess the invasive potential of cancer cells and the efficacy of inhibitors like UKI-1 in blocking this process. Matrigel, a basement membrane extract, provides a barrier that invasive cells must degrade to migrate.

Materials:

-

Cancer cell line of interest (e.g., FaDu, HeLa)

-

Matrigel-coated invasion chambers (e.g., Transwell inserts with 8 µm pores)

-

Cell culture medium (with and without serum)

-

UKI-1

-

Fibroblasts (for co-culture models)

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Culture the cancer cells and, if applicable, fibroblasts to the desired confluency.

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

In the lower chamber of the invasion plate, add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum or fibroblast-conditioned medium).

-

Harvest the cancer cells and resuspend them in serum-free medium containing different concentrations of UKI-1. Include a vehicle control.

-

Seed the cancer cell suspension into the upper chamber of the inserts.

-

Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane.

-

Stain the invading cells with Crystal Violet.

-

Count the number of stained cells in several fields of view using a microscope.

-

Calculate the percentage of invasion inhibition for each concentration of UKI-1 compared to the control.

In Vitro and In Vivo Efficacy of UKI-1

Studies have demonstrated the efficacy of UKI-1 in inhibiting cancer cell invasion in vitro. In Matrigel invasion assays using cell lines such as the head and neck squamous cell carcinoma line FaDu and the cervical carcinoma line HeLa, treatment with WX-UK1 resulted in a dose-dependent decrease in tumor cell invasion by up to 50%.[1]

Furthermore, in vivo studies in animal models of metastasizing rat pancreatic and mammary adenocarcinoma have shown that UKI-1 treatment significantly reduces the number of metastatic lesions and tumor growth.[3] These findings underscore the potential of UKI-1 as a therapeutic agent for cancers characterized by high uPA activity.

Conclusion

UKI-1 is a potent and selective inhibitor of urokinase-type plasminogen activator, a key enzyme in the process of tumor invasion and metastasis. By directly targeting the catalytic activity of uPA, UKI-1 effectively blocks the conversion of plasminogen to plasmin, thereby inhibiting the degradation of the extracellular matrix. The quantitative data on its inhibitory potency, coupled with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the uPA system. The demonstrated in vitro and in vivo efficacy of UKI-1 highlights its promise as a lead compound for the development of anti-metastatic drugs. Further investigation into the precise kinetic parameters of UKI-1's interaction with uPA in the context of plasminogen activation will provide deeper insights into its mechanism of action and aid in the design of next-generation uPA inhibitors.

References

- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

UKI-1: A Potent Serine Protease Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

UKI-1, also known as WX-UK1, is a synthetic, small-molecule serine protease inhibitor that has garnered significant interest in the field of oncology. Initially identified as a potent inhibitor of the urokinase-type plasminogen activator (uPA) system, subsequent research has revealed its broader activity against several other trypsin-like serine proteases implicated in cancer progression and metastasis. This technical guide provides a comprehensive overview of UKI-1, including its mechanism of action, inhibitory profile, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of UKI-1 and other serine protease inhibitors in cancer.

Introduction to Serine Proteases and Their Role in Cancer

Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological processes, including digestion, blood coagulation, and immunity.[1] These enzymes are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site.[1] In the context of cancer, the dysregulation of serine protease activity is a well-established hallmark of tumor progression.[2] Aberrant protease activity contributes to the degradation of the extracellular matrix (ECM), a critical step in tumor cell invasion and metastasis.[2] Furthermore, serine proteases can activate growth factors and signaling pathways that promote cell proliferation, survival, and angiogenesis.[2]

The urokinase-type plasminogen activator (uPA) system is a key serine protease cascade implicated in cancer metastasis.[3] The system comprises uPA, its cell-surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).[3] uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades various ECM components and activates other proteases, such as matrix metalloproteinases (MMPs).[2] Elevated levels of uPA and uPAR are associated with poor prognosis in various cancers, making this system an attractive target for therapeutic intervention.[3]

UKI-1: A Multi-Targeted Serine Protease Inhibitor

UKI-1 is a 3-amidinophenylalanine-based compound that acts as a competitive inhibitor of serine proteases.[3][4] It is the active metabolite of the orally available prodrug upamostat (WX-671).[5]

Mechanism of Action

UKI-1 exerts its inhibitory effect by binding to the active site of target serine proteases, thereby preventing substrate binding and subsequent catalysis. The amidine group of UKI-1 mimics the side chain of arginine or lysine, which are the preferred residues at the P1 position of the substrates for many trypsin-like serine proteases. This allows UKI-1 to fit into the S1 specificity pocket of the protease active site.

Inhibitory Profile of UKI-1

While initially characterized as a uPA inhibitor, recent studies have demonstrated that UKI-1 possesses a broader inhibitory spectrum against several other serine proteases. This multi-targeted profile may contribute to its potent anti-cancer effects.

| Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ | Cell Line |

| Urokinase-type Plasminogen Activator (uPA) | 410 nM[6] | ||

| Trypsin-1 | Nanomolar range[2][7] | ||

| Trypsin-2 | Nanomolar range[2][7] | ||

| Trypsin-3 | 19 nM[7] | ||

| Trypsin-6 | Nanomolar range[2][7] | ||

| Matriptase-1 | Nanomolar range[2][7] | ||

| HuCCT1 (Cholangiocarcinoma) | ~83 µM[5] | HuCCT1 |

Table 1: Quantitative Inhibitory Activity of UKI-1. This table summarizes the known inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) of UKI-1 against various serine proteases and a cancer cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of UKI-1.

Urokinase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available urokinase inhibitor screening kits and is suitable for determining the inhibitory potential of UKI-1 against uPA.

Materials:

-

Human Urokinase (uPA), active enzyme

-

Urokinase Substrate (e.g., a fluorogenic peptide substrate)

-

Assay Buffer (e.g., 50 mM Tris, pH 8.0, with 100 mM NaCl)

-

UKI-1 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute human uPA in assay buffer to the desired concentration.

-

Prepare a stock solution of the urokinase substrate in assay buffer.

-

Prepare a serial dilution of UKI-1 in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

UKI-1 solution (or vehicle control)

-

Human uPA solution

-

-

Mix gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the urokinase substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Continue to measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of UKI-1.

-

Plot the reaction rate as a function of the UKI-1 concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes a common method to assess the effect of UKI-1 on the invasive capacity of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., FaDu, HeLa)[4]

-

Cell culture medium (with and without serum)

-

UKI-1

-

Boyden chamber inserts (e.g., Transwell® with 8 µm pores)

-

Matrigel™ or other basement membrane matrix

-

Fixing and staining reagents (e.g., methanol, crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Prepare Inserts:

-

Thaw Matrigel™ on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel™ solution and allow it to solidify at 37°C.

-

-

Cell Preparation:

-

Culture cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of UKI-1 or vehicle control.

-

-

Assay Setup:

-

Add serum-containing medium (as a chemoattractant) to the lower chamber of the Boyden chamber plate.

-

Seed the prepared cell suspension into the upper chamber of the Matrigel™-coated inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell invasion (e.g., 24-48 hours).

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in several random fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of invaded cells per field for each treatment condition.

-

Express the data as a percentage of invasion relative to the vehicle control.

-

In Vivo Antimetastatic Activity in a Rat Mammary Adenocarcinoma Model

This protocol provides a representative framework for evaluating the in vivo efficacy of UKI-1.

Materials:

-

Female rats (e.g., Sprague-Dawley)

-

Mammary adenocarcinoma cell line (e.g., syngeneic rat mammary tumor cells)

-

UKI-1 (or its prodrug upamostat) formulated for in vivo administration

-

Vehicle control

-

Surgical instruments for tumor cell implantation

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Animal Acclimation and Tumor Induction:

-

Acclimate the rats to the housing conditions for at least one week.

-

Induce mammary tumors by injecting the adenocarcinoma cell line into the mammary fat pad of the rats.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once the tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Administer UKI-1 (or upamostat) and the vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., oral gavage for upamostat).

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor growth and the general health of the animals throughout the study.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the animals.

-

-

Metastasis Assessment:

-

Perform a necropsy and carefully examine organs, particularly the lungs and lymph nodes, for metastatic lesions.

-

Excise the primary tumor and any suspected metastatic tissues for histological analysis to confirm the presence of cancer cells.

-

-

Data Analysis:

-

Compare the primary tumor growth rates between the treatment and control groups.

-

Quantify the number and size of metastatic lesions in each group.

-

Perform statistical analysis to determine the significance of any observed differences.

-

Signaling Pathways and Visualizations

UKI-1 primarily targets the uPA system, which plays a central role in cancer cell invasion and metastasis. The following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for evaluating a serine protease inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Antimetastatic Properties of UKI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimetastatic properties of UKI-1, a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). UKI-1, also known as WX-UK1, and its orally available prodrug, WX-671 (Upamostat/Mesupron®), have demonstrated significant potential in preclinical and clinical settings to inhibit tumor invasion and metastasis. This document details the mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the uPA System

Metastasis, the primary cause of cancer-related mortality, is a complex process involving the degradation of the extracellular matrix (ECM), enabling cancer cells to invade surrounding tissues and disseminate to distant organs. The urokinase-type plasminogen activator (uPA) system is a critical component of this process. uPA, a serine protease, is often overexpressed in malignant tumors. Its primary function is to convert the inactive zymogen, plasminogen, into the active protease, plasmin. Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), further facilitating tissue remodeling and tumor cell invasion.

UKI-1 exerts its antimetastatic effects by directly and potently inhibiting the enzymatic activity of uPA. By binding to the active site of uPA, UKI-1 prevents the conversion of plasminogen to plasmin, thereby disrupting the downstream cascade of ECM degradation. This inhibition of proteolytic activity hinders the ability of cancer cells to break through tissue barriers, a crucial step in the metastatic cascade.

Quantitative Data on the Efficacy of UKI-1

The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the antimetastatic and antitumor effects of UKI-1 and its prodrug, WX-671.

Table 1: In Vitro Inhibitory Activity of UKI-1

| Target Enzyme | UKI-1 (L-enantiomer) Ki (μM) | UKI-1 (D-enantiomer) Ki (μM) | Reference |

| uPA (human) | 0.41 | ~28.7 | |

| Plasmin (human) | Low micromolar | ~70-fold higher than L-form | |

| Thrombin (human) | Low micromolar | Not specified |

Table 2: In Vitro Anti-Invasive Effects of UKI-1

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.1-1.0 µg/mL UKI-1 | Up to 50% decrease in tumor cell invasion | |

| HeLa | Cervical Carcinoma | 0.1-1.0 µg/mL UKI-1 | Up to 50% decrease in tumor cell invasion | |

| Fibrosarcoma cells | Fibrosarcoma | Not specified | Effective inhibition of migration through fibrin matrices | |

| Breast cancer cells | Breast Cancer | Not specified | Effective inhibition of migration through fibrin matrices |

Table 3: In Vivo Antitumor and Antimetastatic Efficacy of WX-UK1 in a Rat Breast Cancer Model (BN472)

| Treatment Group (Subcutaneous administration) | Dose (mg/kg/day) | Primary Tumor Growth Inhibition | Reduction in Lung Metastases | Reduction in Axillary Lymph Node Weight | Reference |

| WX-UK1 (L-enantiomer) | 0.15 - 0.3 | Dose-dependent impairment | Dose-dependent reduction in number of lung foci | Dose-dependent reduction | |

| WX-UK1 (D-enantiomer) | Not specified | No activity | No activity | No activity |

Table 4: Preliminary Results from Phase II Clinical Trial of WX-671 (Upamostat) in Locally Advanced Pancreatic Cancer (NCT00499265)

| Treatment Arm | Median Overall Survival | 1-Year Survival Rate | Reference |

| Gemcitabine alone | 10.2 months | 37% | |

| Gemcitabine + 400 mg WX-671 | 13.5 months | 53% |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of the uPA system in cancer cell invasion and metastasis and the mechanism by which UKI-1 inhibits this pathway.

Methodological & Application

Application Notes and Protocols for UKI-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UKI-1, also known as WX-UK1, is a potent and selective synthetic inhibitor of the urokinase-type plasminogen activator (uPA). As a key enzyme in the plasminogen activation system, uPA plays a critical role in the degradation of the extracellular matrix (ECM), a process integral to cancer cell invasion and metastasis. By targeting uPA, UKI-1 serves as a valuable tool for investigating the mechanisms of cancer progression and as a potential anti-metastatic agent. These application notes provide detailed protocols for utilizing UKI-1 in various cell culture-based assays to assess its effects on cancer cell viability, proliferation, and invasion.

Mechanism of Action

UKI-1 is a low molecular weight, 3-amidinophenylalanine-based serine protease inhibitor.[1] It directly inhibits the catalytic activity of uPA, thereby preventing the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, is responsible for the degradation of ECM components and the activation of matrix metalloproteinases (MMPs), which further contribute to tissue remodeling. By blocking this cascade, UKI-1 effectively reduces the invasive capacity of cancer cells.[2][3]

Data Presentation

The following tables summarize the quantitative data available for UKI-1 and its prodrug, Upamostat (WX-671), which is converted to the active metabolite WX-UK1 (UKI-1) in vivo.

| Compound | Parameter | Value | Cell Line/System | Reference |

| UKI-1 (WX-UK1) | Kᵢ (uPA) | 0.41 µM | Enzyme Assay | [2] |

| UKI-1 (WX-UK1) | Invasion Inhibition | Up to 50% | FaDu, HeLa | [2][4] |

| UKI-1 (WX-UK1) | IC₅₀ (Cell Viability) | Not explicitly reported | HuCCT1 | [2] |

| UK-122 (uPA Inhibitor) | IC₅₀ (uPA activity) | 0.2 µM | Cell-free assay | |

| UK-122 (uPA Inhibitor) | IC₅₀ (Cytotoxicity) | >100 µM | CFPAC-1 | |

| Upamostat (WX-671) | Active Metabolite | WX-UK1 | in vivo | [2][5] |

Signaling Pathway

The urokinase-type plasminogen activator system is a critical pathway in cancer cell invasion and metastasis. The following diagram illustrates the key components of this pathway and the point of inhibition by UKI-1.

Caption: The uPA signaling pathway and the inhibitory action of UKI-1.

Experimental Protocols

Preparation of UKI-1 Stock Solution

-

Solubility : UKI-1 (WX-UK1) is soluble in dimethyl sulfoxide (DMSO) and methanol.[2][6]

-

Stock Solution Preparation :

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of UKI-1 powder in sterile DMSO. For example, for a compound with a molecular weight of 613.81 g/mol , dissolve 6.14 mg in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

-

Storage :

-

Working Solution Preparation :

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using sterile serum-free cell culture medium.

-

It is recommended to prepare fresh dilutions for each experiment.

-

Note : The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Cell Viability/Proliferation Assay (MTT/WST-1 Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Caption: Workflow for a typical cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., FaDu, HeLa, HuCCT1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

UKI-1 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding :

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 100 µL of complete culture medium.[8] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of analysis.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with UKI-1 :

-

Prepare serial dilutions of UKI-1 in serum-free medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the UKI-1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest UKI-1 concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT/WST-1 Assay :

-

For MTT Assay :

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

For WST-1 Assay :

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

-

Data Acquisition and Analysis :

-

Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the UKI-1 concentration and determine the IC₅₀ value (the concentration of UKI-1 that inhibits cell viability by 50%).

-

Cell Invasion Assay (Matrigel-Coated Transwell Assay)

This protocol provides a method to assess the effect of UKI-1 on the invasive potential of cancer cells.

Caption: Workflow for a Matrigel cell invasion assay.

Materials:

-

Cancer cell line of interest (e.g., FaDu, HeLa)

-

Complete and serum-free cell culture medium

-

UKI-1 stock solution (10 mM in DMSO)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Cold, sterile pipette tips and microcentrifuge tubes

-

Cotton swabs

-

Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet or DAPI)

-

Microscope with a camera

Procedure:

-

Preparation of Matrigel-Coated Inserts :

-

Thaw Matrigel on ice overnight at 4°C.

-

Dilute the Matrigel with cold, serum-free medium to a final concentration of 200 µg/mL.[3] Keep all reagents and materials on ice.

-

Add 100 µL of the diluted Matrigel solution to the center of the apical chamber of the Transwell inserts.

-

Incubate the plate at 37°C for at least 2-3 hours to allow the Matrigel to solidify.[3]

-

-

Cell Seeding and Treatment :

-

Serum-starve the cells for 24 hours prior to the assay by culturing them in serum-free medium.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.

-

In the apical chamber of the Matrigel-coated inserts, add 100 µL of the cell suspension containing the desired concentration of UKI-1 or vehicle control.

-

In the basolateral (lower) chamber, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).

-

-

Incubation :

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized for each cell line.

-

-

Fixation and Staining :

-

After incubation, carefully remove the medium from the apical and basolateral chambers.

-

Gently remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane by immersing the insert in fixation solution for 10-20 minutes.

-

Wash the inserts with PBS and stain with Crystal Violet for 15-30 minutes or with DAPI for 5 minutes.

-

-

Imaging and Quantification :

-

Wash the inserts with water to remove excess stain and allow them to air dry.

-

Using a microscope, count the number of stained cells in several random fields of view for each insert.

-

Calculate the average number of invading cells per field and compare the results between the UKI-1 treated groups and the control group. The results can be expressed as a percentage of invasion inhibition.

-

Troubleshooting

-

Low Cell Viability in Control Wells :

-

Check for contamination in the cell culture.

-

Ensure the seeding density is appropriate and cells are in a healthy, logarithmic growth phase.

-

Verify the quality and expiration date of the culture medium and supplements.

-

-

High Variability Between Replicates :

-

Ensure accurate and consistent cell seeding and reagent addition. Use a multichannel pipette for adding reagents.

-

Mix cell suspensions thoroughly before seeding to ensure a uniform cell distribution.

-

-

No or Low Cell Invasion in Control Wells :

-

Confirm that the chemoattractant is present in the lower chamber and that the concentration is optimal.

-

Check the pore size of the Transwell insert; it should be appropriate for the cell type.

-

Ensure the Matrigel layer is not too thick.

-

The incubation time may need to be extended.

-

-

UKI-1 Precipitation :

-

Ensure the final DMSO concentration in the culture medium is low (e.g., <0.5%).

-

Prepare fresh dilutions of UKI-1 from the stock solution for each experiment.

-

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]